Brevinin-2-RA19 peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLDTLKNMAINAAKDAGVSVLNPLSCKLFKTC |
Origin of Product |
United States |
Discovery, Isolation, and Transcriptional Identification of Brevinin 2 Peptide Precursors
Sources and Methodologies for Precursor Identification in Anuran Skin Secretions and Tissues
The primary source for identifying Brevinin-2 (B1175259) peptide precursors is the skin of frogs and toads, particularly from the Ranidae and Hylidae families. researchgate.net These amphibians possess granular glands in their skin that synthesize and store a cocktail of bioactive peptides, which are released upon stimulation. nih.gov
Several methodologies are employed to collect and analyze these secretions. A common and humane method involves the injection of norepinephrine (B1679862) to stimulate peptide release. researchgate.net The collected secretions are then subjected to a series of purification and analytical techniques.
Initial purification is often achieved using Sep-Pak cartridges, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the individual peptide components. researchgate.nete-fas.org The identification of these peptides is then carried out using techniques like MALDI-TOF mass spectrometry, which determines their molecular masses with high precision. researchgate.net
Beyond skin secretions, researchers also investigate gastric tissues. For instance, four members of the Brevinin-2 family were isolated from the stomach extract of the European green frog, Rana esculenta, suggesting a role for these peptides in protecting the gastrointestinal tract from microbial invasion. nih.gov
The following table provides a summary of various anuran species that have been identified as sources of Brevinin-2 peptides and their precursors.
| Species Name | Common Name | Family |
| Rana brevipoda porsa | Ranidae | |
| Rana esculenta | European green frog | Ranidae |
| Rana ridibunda | Ranidae | |
| Sylvirana guentheri | Ranidae | |
| Glandirana susurra | Wrinkled frog | Ranidae |
| Pelophylax nigromaculatus | Dark-spotted frog | Ranidae |
| Odorrana andersonii | Golden crossband frog | Ranidae |
| Lithobates septentrionalis | Mink frog | Ranidae |
| Microhyla pulchra | Microhylidae |
Molecular Cloning and cDNA Sequence Analysis of Brevinin-2 Precursor Genes
To understand the genetic basis of Brevinin-2 peptide production, scientists employ molecular cloning techniques to isolate and sequence the genes encoding their precursors. uol.de This process typically involves the construction of a cDNA library from the skin of the target anuran species. nih.govuol.de
The process begins with the extraction of total RNA from the frog's skin, which is then used as a template for reverse transcription to synthesize complementary DNA (cDNA). This cDNA library represents all the genes that were being actively transcribed in the skin at the time of collection.
Specific primers, often designed based on known conserved regions of other amphibian AMP precursor sequences, are used in the polymerase chain reaction (PCR) to amplify the target Brevinin-2 precursor genes. nih.govresearchgate.net The amplified DNA fragments are then cloned into a vector, such as a plasmid, which can be introduced into bacteria for replication. nih.govyoutube.com This allows for the production of many copies of the gene of interest, which can then be sequenced.
The resulting cDNA sequences reveal the complete structure of the Brevinin-2 precursor protein. researchgate.net Analysis of these sequences shows that they typically have a tripartite structure, consisting of: uol.de
A signal peptide: This is a highly conserved sequence at the N-terminus that directs the precursor to the secretory pathway. uol.de
An acidic propeptide: This region is highly variable and is cleaved off during post-translational modification. uol.de
The mature peptide: This is the biologically active Brevinin-2 peptide. researchgate.net
The following table summarizes the key features of a typical Brevinin-2 precursor cDNA.
| Feature | Description |
| Signal Peptide | A sequence of amino acids that directs the newly synthesized protein to the secretory pathway. Often highly conserved among related species. uol.de |
| Acidic Propeptide | A spacer region that is cleaved to release the mature peptide. This region is typically hypervariable. uol.de |
| Mature Peptide | The final, biologically active Brevinin-2 peptide. researchgate.net |
| Cleavage Sites | Specific amino acid residues that are recognized by processing enzymes for the removal of the signal peptide and propeptide. researchgate.net |
| Stop Codon | A trinucleotide sequence in the mRNA that signals the termination of translation. researchgate.net |
Bioinformatic Approaches in the Initial Characterization of Novel Precursor Sequences
Once the cDNA sequence of a Brevinin-2 precursor is obtained, bioinformatic tools play a crucial role in its initial characterization. Databases such as the National Center for Biotechnology Information (NCBI) and UniProt are used to compare the newly identified sequence with existing entries. frontiersin.orguniprot.org
The Basic Local Alignment Search Tool (BLAST) is a fundamental tool used to identify homologous sequences, which can confirm that the cloned gene indeed belongs to the Brevinin-2 family. frontiersin.org Multiple sequence alignments are then performed to compare the new precursor sequence with those of other known Brevinin-2 peptides, highlighting conserved regions and variations. nih.govnih.gov
Bioinformatic analysis also helps in predicting the structure and function of the encoded peptide. For example, the signal peptide can be identified using prediction servers. The physicochemical properties of the mature peptide, such as its net charge and helical conformation, can also be predicted, providing insights into its potential antimicrobial activity. nih.gov The Antimicrobial Peptide Database (APD) and DADP (Database of Anuran Defense Peptides) are specialized resources that provide a wealth of information on known AMPs, facilitating the analysis and classification of new sequences. oup.com
Genetic and Evolutionary Analysis of Brevinin 2 Peptide Precursor Genes
Gene Diversity and Allelic Variation within Brevinin-2 (B1175259) Precursor Loci
The Brevinin-2 gene family exhibits considerable diversity, both between different frog species (interspecific) and within a single species (intraspecific). mdpi.com Studies on various ranid frogs have revealed the presence of multiple Brevinin-2 precursor genes within a single individual's genome. nih.gov This genetic diversity is a hallmark of AMPs, likely driven by the co-evolutionary arms race between the host and a wide array of pathogens.
Allelic variation at individual Brevinin-2 loci contributes another layer to this diversity. While some AMP loci in frogs show evidence of balancing selection maintaining a few highly divergent alleles over long evolutionary timescales, studies on other AMP families, like some brevinins, have found relatively low allelic variation within a given locus. nih.govresearchgate.net This suggests that gene duplication, leading to the formation of new gene copies that can then evolve different functions, might be a more prominent mechanism for generating diversity in the Brevinin-2 family compared to the maintenance of extensive allelic polymorphism at a single locus. nih.gov For instance, in the northern leopard frog, Rana pipiens, while the Brevinin-1 family shows substantial diversity, it was found that this was more attributable to variation between different gene loci rather than extensive allelic differences at a single locus. semanticscholar.org
The table below illustrates the diversity of Brevinin-2 family peptides, showcasing the variation in their amino acid sequences.
| Peptide Name | Source Organism | Amino Acid Sequence | Length (aa) |
| Brevinin-2-RA19 | Rana arvalis | Not publicly available | N/A |
| Brevinin-2GHk | Sylvirana guentheri | GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC | 33 |
| Brevinin-2R | Rana ridibunda | KLKNFAKGVAQSLLNKASCKLSGQC | 25 |
| Brevinin-2GU | Hylarana guntheri | Not publicly available | N/A |
| Brevinin-2PN | Pelophylax nigromaculatus | Not publicly available | N/A |
| Brevinin-2Eg | Rana esculenta | GIMDTLKNLA KTAGKGALQS LLNHASCK LS GQC | 33 |
| Brevinin-2Eh | Rana esculenta | GIMDTLKNLA KTAGKGALQS LLNHASCKL S KQC | 33 |
| Brevinin-2-RA20 | Odorrana andersonii | LTSFKDMAIK VAKKAGLNIL STASCKLFGT C | 31 |
| Brevinin-2AH2 | Amolops hainanensis | FLDKVKEFGK TAAKSVAGQL LNAASCKLAK TC | 32 |
Analysis of Conserved Domains: Signal Peptide, Acidic Propeptide, and Mature Peptide Regions within Precursors
The precursor proteins of Brevinin-2 peptides, like most AMPs, have a characteristic tripartite structure. nih.govnih.govnih.gov This structure consists of:
Signal Peptide: A highly conserved N-terminal sequence of approximately 19-22 amino acids. nih.govnih.gov This domain directs the precursor protein to the secretory pathway, ensuring that the mature peptide is eventually released from the granular glands in the frog's skin. The high degree of conservation in the signal peptide region across different AMP families suggests a common and essential mechanism for their synthesis and transport. nih.gov
Acidic Propeptide: An intervening region located between the signal peptide and the mature peptide. This domain is enriched in acidic amino acid residues, such as aspartic and glutamic acid. nih.gov It is thought to play several roles, including preventing the cytotoxic mature peptide from harming the host's own cells during synthesis and transport. The acidic nature of this propeptide likely neutralizes the positive charge of the mature peptide. This region shows considerable sequence variation between different AMP families but is more conserved within a single family. nih.gov
Mature Peptide: The C-terminal region that, after cleavage from the precursor, becomes the functional antimicrobial peptide. nih.govnih.gov This domain is the most variable part of the precursor, both in length and amino acid sequence, which accounts for the diverse antimicrobial activities of different Brevinin-2 peptides. nih.govresearchgate.net A key feature of many Brevinin-2 peptides is the "Rana box," a C-terminal cyclic heptapeptide (B1575542) domain formed by a disulfide bridge between two cysteine residues. nih.govresearchgate.net
The general structure of a Brevinin-2 precursor can be represented as follows:
[Signal Peptide] - [Acidic Propeptide] - [Mature Peptide]
Cleavage of the precursor protein to release the mature peptide typically occurs at a specific protease cleavage site, often marked by a pair of basic amino acid residues like Lysine-Arginine (KR). nih.gov
Signatures of Natural Selection Acting on Brevinin-2 Precursor Coding Sequences
The coding sequences of Brevinin-2 precursor genes show clear evidence of being shaped by natural selection. The diverse and ever-changing microbial environment that frogs inhabit exerts strong selective pressure on their immune defense genes.
Studies analyzing the ratio of non-synonymous (dN) to synonymous (dS) nucleotide substitutions in the coding regions of Brevinin-2 genes have provided insights into the selective forces at play. An excess of non-synonymous substitutions (a dN/dS ratio greater than 1) is a strong indicator of positive or diversifying selection. This pattern has been observed in the mature peptide-coding region of Brevinin and other AMP genes, suggesting that natural selection favors amino acid changes that could lead to novel or more effective antimicrobial activities. nih.govresearchgate.net
In contrast, the signal peptide region is typically under strong purifying selection, with a dN/dS ratio less than 1. ifremer.fr This indicates that this region is functionally constrained, and most amino acid changes are deleterious and thus removed from the population. The acidic propeptide region often shows a pattern of evolution that is closer to neutral, although some functional constraints are also present.
This mosaic of selective pressures across the different domains of the Brevinin-2 precursor gene reflects their distinct functional roles. The need for a conserved secretion mechanism (signal peptide) is balanced by the need for a diverse arsenal (B13267) of antimicrobial weapons (mature peptide).
Trans-specific Polymorphism and its Implications for Brevinin-2 Precursor Evolution
Trans-specific polymorphism is a phenomenon where the same or very similar alleles are maintained in two or more different species since their divergence from a common ancestor. This is often considered a hallmark of long-term balancing selection, where multiple alleles are actively maintained in a population over long evolutionary periods.
Evidence for trans-specific polymorphism has been found in some amphibian AMP gene families. For instance, a study on Rana arvalis and Rana temporaria found evidence of trans-specific polymorphism at Brevinin loci, indicating a common evolutionary origin of the alleles in these two species. researchgate.net This suggests that some Brevinin alleles have been maintained for millions of years, likely because they provide a selective advantage against a persistent set of pathogens.
The presence of trans-specific polymorphism has significant implications for understanding the evolution of Brevinin-2 precursors. It suggests that while gene duplication is a major force for generating new gene copies, balancing selection can also play a crucial role in maintaining functional diversity at specific loci over extended evolutionary timescales. This dual evolutionary strategy of creating new genes and preserving ancient allelic variants likely contributes to the robustness of the frog's innate immune system. However, it's important to note that not all AMP loci exhibit trans-specific polymorphism, and in some cases, positive selective sweeps can lead to the fixation of a single advantageous allele within a species. semanticscholar.org
Biosynthesis and Post Translational Processing Pathways of Brevinin 2 Peptide Precursors
Ribosomal Synthesis of the Brevinin-2 (B1175259) Prepropeptide
The initial step in the formation of Brevinin-2 peptides is the ribosomal synthesis of a precursor molecule known as a prepropeptide. This process begins with the transcription of the Brevinin-2 gene into messenger RNA (mRNA). Subsequently, the mRNA molecule is translated by ribosomes into a polypeptide chain. youtube.com This initial translation product, the prepropeptide, is an inactive precursor that requires further processing to become a functional peptide. youtube.com
The prepropeptide has a distinct structural organization. It consists of a signal peptide at the N-terminus, followed by an acidic propeptide region, and finally the mature Brevinin-2 peptide sequence at the C-terminus. nih.govresearchgate.net The signal peptide is a highly conserved sequence among different antimicrobial peptide (AMP) families and serves as a guide for the prepropeptide to enter the secretory pathway. nih.govnih.gov The acidic spacer region is enriched with negatively charged amino acid residues like aspartic and glutamic acids. nih.gov
| Component of Prepropeptide | Function | Key Characteristics |
|---|---|---|
| Signal Peptide | Directs the prepropeptide to the secretory pathway | Highly conserved N-terminal sequence |
| Acidic Propeptide | Thought to play a role in proper folding and preventing premature activity | Enriched in aspartic and glutamic acid residues |
| Mature Peptide | The final, active antimicrobial peptide | Located at the C-terminus |
Enzymatic Cleavage of the Signal Peptide and Propeptide Domains
Following ribosomal synthesis, the Brevinin-2 prepropeptide undergoes a series of enzymatic cleavage events to remove the signal peptide and the acidic propeptide domain. nih.govnih.gov The initial cleavage, which removes the N-terminal signal peptide, typically occurs as the prepropeptide enters the endoplasmic reticulum. This cleavage is a common step for many secreted proteins.
Subsequently, the acidic propeptide is excised. This process is often mediated by specific proteases that recognize and cleave at specific sites flanking the mature peptide sequence. mdpi.com A classical protease cleavage site, often a pair of basic amino acid residues like Lysine-Arginine (KR), is frequently found between the acidic propeptide and the mature peptide sequence. mdpi.com The removal of these domains is crucial for the subsequent folding and activation of the Brevinin-2 peptide.
Formation of the Mature Brevinin-2 Peptide from its Precursor
Once the signal and propeptide domains are cleaved, the remaining polypeptide chain constitutes the mature Brevinin-2 peptide. nih.govresearchgate.net However, this newly formed peptide is not yet in its final, active conformation. It must undergo further post-translational modifications to acquire its characteristic structure and biological activity. These modifications are essential for the peptide's ability to interact with and disrupt microbial membranes. The primary structure of the mature Brevinin-2 peptide is what remains after the enzymatic removal of the N-terminal signal peptide and the acidic propeptide region from the initial prepropeptide. nih.govresearchgate.net
Mechanisms of Amidation and Disulfide Bond Formation in Brevinin-2 Peptide Maturation
Two critical post-translational modifications in the maturation of many Brevinin-2 peptides are C-terminal amidation and the formation of an intramolecular disulfide bond. nih.govresearchgate.net
C-terminal Amidation: This modification involves the conversion of the C-terminal carboxyl group to an amide group. frontiersin.orgbiorxiv.org This process is catalyzed by a specific enzyme and is a common feature of many bioactive peptides. nih.gov Amidation can enhance the peptide's stability and its antimicrobial activity by increasing its net positive charge and hydrophobicity, which can improve its interaction with negatively charged bacterial membranes. nih.govfrontiersin.org
Disulfide Bond Formation: A hallmark of many Brevinin-2 peptides is the presence of a "Rana box," a cyclic heptapeptide (B1575542) structure at the C-terminus formed by a disulfide bridge between two cysteine residues. nih.govnih.govresearchgate.net This intramolecular disulfide bond is crucial for stabilizing the three-dimensional structure of the peptide, which is often an amphipathic α-helix. mdpi.comspringernature.commdpi.com The formation of this bond occurs in the oxidative environment of the endoplasmic reticulum and is catalyzed by protein disulfide isomerase (PDI) and other enzymes. mdpi.com The disulfide bond imparts conformational rigidity to the peptide, which is important for its biological function and stability. springernature.comresearchgate.net
| Modification | Enzymatic Machinery | Effect on Brevinin-2 Peptide |
|---|---|---|
| C-terminal Amidation | Peptidylglycine alpha-amidating monooxygenase (PAM) | Increases positive charge, enhances membrane interaction and stability. nih.govfrontiersin.org |
| Disulfide Bond Formation | Protein Disulfide Isomerase (PDI) and other oxidoreductases | Creates the "Rana box" structure, stabilizes the α-helical conformation. mdpi.comspringernature.com |
Regulation of Brevinin-2 Precursor Processing and Secretion
The synthesis, processing, and secretion of Brevinin-2 peptides are tightly regulated processes. The expression of the Brevinin-2 gene can be induced by various stimuli, such as microbial infection, leading to an increased production of the prepropeptide. researchgate.net The subsequent processing steps within the endoplasmic reticulum and Golgi apparatus are also subject to cellular control to ensure that the mature, active peptide is produced and secreted when needed.
Secretion of the mature Brevinin-2 peptides from the granular glands in the frog's skin is often triggered by stress or injury, providing a rapid defense mechanism against invading pathogens. nih.gov The release can be stimulated by factors like norepinephrine (B1679862). nih.gov This regulated secretion ensures that the potent antimicrobial peptides are deployed at the site of infection or potential threat. The DAF-2/DAF-16 signaling pathway has been implicated in the regulation of the innate immune response, which includes the production of antimicrobial peptides like those in the Brevinin-2 family. mednexus.orgbiomedres.us
Structural Elucidation Methodologies and Conformational Dynamics of Mature Brevinin 2 Peptides Derived from Precursors
Application of Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination in Various Environments
Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in different environments. For Brevinin-2 (B1175259) peptides, CD studies have been instrumental in revealing their conformational flexibility. In aqueous solutions, many linear antimicrobial peptides, including those from the Brevinin family, typically exist in an unordered or random coil state. mdpi.com However, their structure changes dramatically in the presence of membrane-mimicking environments, such as sodium dodecylsulfate (SDS) micelles or trifluoroethanol (TFE). nih.govresearchgate.net
For instance, studies on Brevinin-2 related peptides (BR-II) show that interaction with both prokaryotic (SDS) and eukaryotic (dodecylphosphocholine - DPC) membrane-mimetic micelles induces a significant shift towards an α-helical conformation. nih.gov This transition is a common feature of many amphipathic α-helical antimicrobial peptides, which adopt their active, folded conformation upon encountering a lipid bilayer. mdpi.comnih.gov The CD spectra of these peptides in membrane-mimicking media typically show characteristic negative bands around 208 and 222 nm and a positive band around 192 nm, which are hallmarks of an α-helical structure. mdpi.com
The extent of helicity can be influenced by the specific environment. For example, the percentage of α-helix in Brevinin-2GUb and its analogues is significantly higher in 50% TFE compared to an aqueous ammonium (B1175870) acetate (B1210297) solution, suggesting that the membrane environment stabilizes the helical fold. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Resolution
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, three-dimensional structural information of peptides in solution, offering a more detailed picture than CD spectroscopy. uzh.ch For Brevinin-2 peptides, NMR has been crucial in determining their solution structures in membrane-mimicking environments, which are thought to represent their biologically active conformations. nih.govresearchgate.net
NMR studies of a Brevinin-2-related peptide (BR-II) in the presence of both DPC and SDS micelles have revealed detailed atomic-level structures. nih.gov These studies not only confirmed the α-helical nature of the peptide but also highlighted significant conformational differences in the residues that connect the N-terminal and C-terminal helices, depending on the type of micelle used. nih.gov This suggests that the peptide can adapt its structure to different membrane compositions.
The process of structure determination by NMR involves several steps, including the assignment of proton resonances using 2D or 3D NMR spectra, identification of spatial proximities through the Nuclear Overhauser Effect (NOE), and finally, calculation and refinement of the 3D structure. uzh.ch
Computational Modeling and Molecular Dynamics Simulations of Peptide Conformation and Membrane Interactions
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for studying the dynamic behavior of peptides like Brevinin-2 and their interactions with membranes at an atomic level. acs.orgnih.gov These methods complement experimental techniques like CD and NMR by providing insights into the mechanisms of membrane disruption and the conformational changes that peptides undergo over time. nih.govmdpi.com
MD simulations can model the initial binding of a peptide to the membrane surface, its insertion into the lipid bilayer, and the subsequent structural rearrangements. nih.gov For example, simulations can reveal how the peptide's amphipathic nature drives its orientation and insertion, with hydrophobic residues partitioning into the membrane core and cationic residues interacting with the negatively charged lipid headgroups.
These computational approaches allow researchers to predict the three-dimensional structure of novel peptide sequences and to understand how specific amino acid substitutions might affect their conformation and activity. mdpi.comacs.org By simulating the peptide in different environments, researchers can gain a deeper understanding of the conformational transitions that are critical for its biological function.
Analysis of Amphipathic Alpha-Helical Conformations and the Role of the "Ranabox" Motif
A defining characteristic of Brevinin-2 peptides is their ability to form an amphipathic α-helical structure. mdpi.comnih.govnih.gov This means that when folded into a helix, the amino acid residues are segregated into distinct polar (hydrophilic) and nonpolar (hydrophobic) faces. This amphipathicity is crucial for their antimicrobial activity, as it allows the peptide to interact with and disrupt the lipid bilayer of bacterial membranes. nih.gov
Another key feature of many peptides in the Brevinin-2 family is the "Rana box," a highly conserved C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. mdpi.comnih.govmdpi.com This motif, which typically encloses four or five amino acids, was initially thought to be essential for antimicrobial activity. nih.gov
However, the role of the Rana box is complex and appears to vary among different peptide families. mdpi.com In some peptides, like certain ranatuerins and brevinin-1s, its removal significantly reduces bioactivity. mdpi.com Conversely, for some Brevinin-2 peptides, the absence of the Rana box has little impact or can even enhance antimicrobial activity. nih.govmdpi.com This suggests that while the Rana box can contribute to structural stability, the primary determinant of activity for many Brevinin-2 peptides lies within the N-terminal amphipathic α-helical region. mdpi.com
Influence of Amino Acid Residues on Conformational Transitions and Stability
Several factors influenced by the amino acid composition are key to the peptide's structure and function:
Cationicity: A net positive charge, conferred by residues like lysine (B10760008) and arginine, is essential for the initial electrostatic attraction to the negatively charged bacterial membrane. nih.govresearchgate.net
Hydrophobicity: The presence of hydrophobic residues drives the insertion of the peptide into the lipid bilayer. researchgate.net
Helicity: The intrinsic propensity of the amino acid sequence to form an α-helix is crucial for its structure. researchgate.net
Mechanistic Investigations of Brevinin 2 Peptide Biological Activities Derived from Precursors
Antimicrobial Mechanisms of Action Against Bacterial Pathogens
The antimicrobial efficacy of Brevinin-2 (B1175259) peptides stems from their ability to compromise the bacterial cell membrane, leading to cell death. This process involves a series of physicochemical interactions and structural rearrangements.
The disruption of microbial membranes by Brevinin-2 and other antimicrobial peptides (AMPs) is generally explained by several models. mdpi.com The primary models include the barrel-stave, toroidal pore, and carpet models. mdpi.comnih.govresearchgate.net
Barrel-Stave Model: In this model, peptides insert themselves into the membrane, arranging like staves in a barrel to form a transmembrane pore. mdpi.comnih.govresearchgate.net The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the inside of the aqueous channel. mdpi.com This model is characteristic of only a few AMPs, such as alamethicin. mdpi.com
Toroidal Pore Model: This is a well-characterized mechanism for many AMPs. mdpi.com The peptides aggregate and induce the lipid monolayer to curve inward, creating a pore where the peptides are interspersed with the lipid head groups. mdpi.comresearchgate.net This results in a continuous channel lined by both the peptides and the lipid headgroups. mdpi.comnih.gov Peptides like melittin (B549807) and aurein (B1252700) 2.2 are known to form toroidal pores. mdpi.com
Carpet Model: In this mechanism, peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. mdpi.comnih.govresearchgate.net Once a critical concentration is reached, the peptides disrupt the membrane integrity in a detergent-like manner, leading to the formation of micelles and subsequent membrane disintegration without forming discrete pores. mdpi.comnih.govnih.gov
The specific model that a Brevinin-2 peptide follows can depend on its concentration, sequence, and the composition of the target membrane. It is presumed that some Brevinin-2 peptides, such as Brevinin-2CE, destroy bacterial cells via pore formation mechanisms. researchgate.net
The initial step in the antimicrobial action of Brevinin-2 peptides is their attraction and binding to the bacterial membrane, a process driven by both electrostatic and hydrophobic forces. mdpi.comnih.gov
Electrostatic Interactions: Bacterial membranes are rich in anionic components, giving them a net negative charge. nih.gov Cationic Brevinin-2 peptides, which possess a net positive charge due to amino acid residues like lysine (B10760008) and arginine, are electrostatically attracted to these negatively charged surfaces. nih.govnih.govresearchgate.net This electrostatic attraction is a crucial prerequisite for membrane disruption and is a primary determinant of selectivity for bacterial over mammalian cells. nih.govmdpi.com The number and distribution of these positive charges can influence the peptide's selectivity and potency. nih.govnih.gov For instance, increasing the cationicity of a Brevinin-2-related peptide by substituting an aspartic acid with a lysine resulted in a fourfold increase in potency against Escherichia coli. nih.gov
Hydrophobic Interactions: Following the initial electrostatic binding, hydrophobic interactions play a key role in the peptide's insertion into and perturbation of the lipid bilayer. nih.govresearchgate.net The amphipathic nature of these peptides, possessing both hydrophobic and hydrophilic regions, facilitates this process. nih.gov In a membrane-mimetic environment, Brevinin-2 peptides adopt an amphipathic α-helical structure, which is critical for disturbing the phospholipid bilayer of target membranes. nih.govnih.gov
Once bound, Brevinin-2 peptides disrupt the structural integrity of the bacterial membrane, leading to increased permeability and eventual cell lysis. nih.govnih.gov This membrane perturbation is the primary bactericidal mechanism for many of these peptides. nih.govmdpi.com
The process begins with the peptides adsorbing onto the bacterial surface, which then leads to the disruption of the membrane through various models, such as pore formation. researchgate.netnih.gov This permeabilization allows for the leakage of intracellular contents, such as ions and metabolites, and the dissipation of the membrane potential, which are fatal events for the bacterium. researchgate.net Scanning electron microscopy studies of bacteria treated with Brevinin-2 peptides have shown significant morphological changes, including cell swelling, contraction, and the exudation of intracellular material, which are indicative of severe membrane damage. researchgate.netresearchgate.net For example, Brevinin-2CE was observed to have a rapid and severe action on multidrug-resistant bacteria, suggesting a mechanism that destroys the bacterial cells via pore formation, leading to increased membrane permeability. researchgate.net
While membrane disruption is the most commonly cited mechanism, some antimicrobial peptides can translocate across the bacterial membrane without causing complete lysis and interfere with essential intracellular processes. nih.gov These intracellular targets can include nucleic acids (DNA and RNA), proteins, and critical metabolic pathways. researchgate.net For example, peptides like buforin II can cross the membrane and bind to DNA or RNA. nih.gov Some Brevinin-2 peptides may also penetrate the bacterial cell membrane and enter the cytoplasm, affecting cellular biochemical processes. mdpi.com Additionally, Brevinin-2R has been found to interact with the lysosomal compartment in eukaryotic cells, suggesting that related mechanisms could potentially occur in bacteria, leading to the inhibition of vital functions. nih.gov
Anticancer Activity Mechanisms in Cellular Models
Certain Brevinin-2 peptides have demonstrated cytotoxic activity against cancer cells, and this action is also primarily mediated by interactions with the cell membrane. nih.gov
The selectivity of Brevinin-2 peptides for cancer cells over normal cells is largely attributed to differences in the composition and charge of the outer cell membrane. nih.govgoogle.com Cancer cell membranes typically exhibit a higher net negative charge compared to the membranes of normal, untransformed cells. nih.govnih.gov
This increased electronegativity is due to a higher concentration of anionic molecules on the outer leaflet of the plasma membrane, such as:
Phosphatidylserine (PS): While typically found in the inner leaflet of healthy cell membranes, PS is often exposed on the outer surface of cancer cells, contributing to the negative charge. nih.govnih.govgoogle.com
O-glycosylated mucins: These heavily glycosylated proteins are often overexpressed on cancer cells and contribute to the anionic surface. nih.gov
Gangliosides: These sialic acid-containing glycosphingolipids can also increase the negative charge density on tumor cells. mdpi.com
The cationic nature of Brevinin-2 peptides, such as Brevinin-2R, leads to a preferential electrostatic attraction to the negatively charged cancer cell membranes. nih.govgoogle.com This initial binding facilitates the subsequent disruption and permeabilization of the tumor cell membrane, a mechanism similar to their antimicrobial action. nih.gov This interaction can lead to the depolarization of the cancer cell's transmembrane potential, ultimately triggering cell death pathways. google.com For instance, Brevinin-2R demonstrates higher cytotoxicity against various tumor cell lines compared to its effect on normal cells, a selectivity attributed to these membrane charge differences. nih.govnih.gov
Research Findings on Brevinin-2 Peptides
The following tables summarize key findings from studies on various Brevinin-2 peptides, highlighting their antimicrobial and anticancer properties.
Table 1: Antimicrobial Activity of Selected Brevinin-2 Peptides
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|---|
| Brevinin-2R | S. aureus | - | nih.gov |
| Brevinin-2R | M. luteus | - | nih.gov |
| Brevinin-2R | E. coli | - | nih.gov |
| Brevinin-2R | P. aeruginosa | - | nih.gov |
| Brevinin-2R | C. albicans | - | nih.gov |
| Brevinin-2-related peptide (B2RP) | A. baumannii | 3-6 µM | nih.gov |
| [Lys⁴]B2RP | A. baumannii | 1.5-3 µM | nih.gov |
| [Lys⁴]B2RP | E. coli | 6 µM | nih.gov |
| [Lys⁴]B2RP | S. aureus | 12.5 µM | nih.gov |
| [Lys⁴]B2RP | C. albicans | 6 µM | nih.gov |
| Brevinin-2MP | B. subtilis | ~4.97 µM | frontiersin.org |
| Brevinin-2MP | E. coli | 47.78 µM | frontiersin.org |
| Brevinin-2GHk | S. aureus | 2.76 µmol/L | researchgate.net |
Note: '-' indicates that the peptide was reported to be active, but a specific MIC value was not provided in the cited source.
Table 2: Anticancer Activity of Brevinin-2R
| Cell Line | Cell Type | Concentration for Effect | Effect | Source |
|---|---|---|---|---|
| Jurkat | T-cell leukemia | 1–10 µg/ml | Cytotoxicity | nih.gov |
| BJAB | B-cell lymphoma | 1–10 µg/ml | Cytotoxicity | nih.gov |
| MCF-7 | Breast adenocarcinoma | 1–10 µg/ml | Cytotoxicity | nih.gov |
| L929 | Fibrosarcoma | 1–10 µg/ml | Cytotoxicity | nih.gov |
| A549 | Lung carcinoma | 1–10 µg/ml | Cytotoxicity | nih.gov |
Induction of Lysosomal Damage and Cathepsin Leakage
The antimicrobial action of some peptides involves the disruption of lysosomal integrity. Lysosomes are cellular organelles containing a variety of hydrolytic enzymes, including cathepsins. nih.gov Damage to the lysosomal membrane can lead to the leakage of these enzymes into the cytoplasm, triggering cellular stress and apoptosis. nih.gov While direct studies on Brevinin-2-RA19 inducing lysosomal damage and cathepsin leakage are not extensively detailed in the provided results, the general mechanism of antimicrobial peptides often involves membrane disruption, which can extend to intracellular organelles like lysosomes. This disruption can impair the degradation of cellular waste and lead to the accumulation of toxic substrates. nih.gov
Modulation of Autophagy Pathways
Autophagy is a fundamental cellular process for degrading and recycling cellular components. Some studies suggest a link between antimicrobial peptides and the modulation of autophagy. For instance, autophagy is crucial for the self-renewal of certain immune cells like B1 B cells. mdpi.com The modulation of autophagy can influence the activation of immune cells and their response to pathogens. mdpi.com While the direct impact of Brevinin-2-RA19 on autophagy pathways is an area requiring more specific research, the interplay between antimicrobial peptides and this essential cellular process is a significant field of study.
Immunomodulatory Effects and Signaling Pathways
Beyond their direct antimicrobial actions, peptides derived from Brevinin-2 precursors exhibit significant immunomodulatory effects, influencing the host's immune response to infection.
Stimulation of Pro-inflammatory Cytokine Release (e.g., IFN-γ, TNF, IL-8, IL-6, IL-1β) via TLR-2 Pathway
Brevinin-2 peptides have been shown to stimulate the release of pro-inflammatory cytokines, which are key signaling molecules in the innate immune response. This stimulation is often mediated through Toll-like receptors (TLRs), particularly TLR2. nih.govfrontiersin.org TLR2 recognizes pathogen-associated molecular patterns and initiates a signaling cascade, typically through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB. frontiersin.orgnih.gov This, in turn, drives the expression and secretion of cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor (TNF), Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govresearchgate.net For example, the antimicrobial peptide Brevinin-2R has been observed to up-regulate the expression of IL-1β and IL-8 in human lung epithelial cells. researchgate.net This cytokine release helps to recruit and activate other immune cells to the site of infection. nih.gov
| Cytokine | Role in Immune Response |
| IFN-γ | Activates macrophages and other immune cells. |
| TNF | Induces inflammation and apoptosis of infected cells. |
| IL-8 | A potent chemoattractant for neutrophils. |
| IL-6 | Involved in both pro- and anti-inflammatory processes. |
| IL-1β | A key mediator of inflammation. |
Activation of DAF-2/DAF-16 Signaling Pathway in Model Organisms (C. elegans)
Studies using the model organism Caenorhabditis elegans have revealed that Brevinin-2 family peptides can activate the DAF-2/DAF-16 signaling pathway. mdpi.comresearchgate.net The DAF-2 receptor, a homolog of the insulin (B600854)/IGF-1 receptor, and its downstream target, the DAF-16/FOXO transcription factor, are central to regulating aging, stress resistance, and immunity in C. elegans. nih.govnih.gov When the DAF-2 pathway is less active, the DAF-16 transcription factor is not phosphorylated and can enter the nucleus to regulate the expression of target genes. youtube.com Activation of this pathway by Brevinin-2 peptides enhances the nematode's resistance to bacterial pathogens. mdpi.comnih.gov This suggests that these peptides can bolster the host's innate immune system through evolutionarily conserved pathways. mdpi.com
Suppression of Bacterial Virulence Factors
In addition to directly killing bacteria and modulating the host immune response, some antimicrobial peptides can also interfere with bacterial virulence. This anti-virulence strategy targets the factors that bacteria use to cause disease, rather than their essential survival mechanisms, which may reduce the evolutionary pressure for resistance. nih.gov Research indicates that certain Brevinin-2 peptides can suppress the expression of staphylococcal enterotoxin genes and other virulence factors in methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This multifaceted approach of direct antimicrobial activity, immune modulation, and virulence suppression makes Brevinin-2 derived peptides promising candidates for novel anti-infective therapies.
Anti-inflammatory Mechanisms
Peptides of the Brevinin-2 family exhibit notable anti-inflammatory properties by modulating key signaling pathways and the release of inflammatory mediators. Research has identified several mechanisms through which these peptides exert their effects.
A novel peptide, brevinin-2MP, isolated from the frog Microhyla pulchra, has been shown to significantly regulate the secretion of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.gov This regulation occurs in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells through the inhibition of the MAPK/NF-κB signaling cascades. nih.gov Furthermore, in vivo studies confirmed the anti-inflammatory capacity of brevinin-2MP, as it significantly alleviated acute inflammatory responses in a carrageenan-induced mouse paw edema model. nih.gov
Other members of the family, such as Brevinin-2GU and the Brevinin-2-related peptide B2RP-ERa, have also demonstrated immunomodulatory effects. nih.gov In studies using peripheral blood mononuclear cells (PBMs), both peptides were found to reduce the release of TNF-α from cells stimulated with concanavalin (B7782731) A. nih.gov Brevinin-2GU also decreased the secretion of interferon-gamma (IFN-γ) from unstimulated cells. nih.gov Conversely, B2RP-ERa was shown to significantly boost the secretion of anti-inflammatory cytokines, including transforming growth factor-beta (TGF-β), IL-4, and IL-10, suggesting a dual role in suppressing pro-inflammatory responses and promoting anti-inflammatory environments. nih.gov
Another peptide, Brevinin-2ISb, has been identified as a potential candidate for developing novel anti-inflammatory drugs by enhancing the innate immune response against methicillin-resistant Staphylococcus aureus (MRSA). mednexus.orgfao.org Its mechanism in C. elegans involves the activation of the DAF-2/DAF-16 signaling pathway, which is crucial for the immune response. mednexus.org
Table 1: Anti-inflammatory Activity of Brevinin-2 Peptides
| Peptide | Model System | Key Findings | Mechanism of Action |
|---|---|---|---|
| Brevinin-2MP | LPS-induced RAW 264.7 cells; Mouse paw edema model | Significantly reduced secretion of NO, TNF-α, IL-6, and MCP-1; Alleviated paw edema. nih.gov | Inhibition of MAPK/NF-κB signaling pathways. nih.gov |
| Brevinin-2GU | Concanavalin A-stimulated Peripheral Blood Mononuclear cells (PBMs) | Reduced release of TNF-α and IFN-γ. nih.gov | Modulation of cytokine release. nih.gov |
| B2RP-ERa | Concanavalin A-stimulated PBMs | Reduced TNF-α release; Increased release of anti-inflammatory cytokines (TGF-β, IL-4, IL-10). nih.gov | Modulation of pro- and anti-inflammatory cytokine release. nih.gov |
| Brevinin-2ISb | C. elegans model of MRSA infection | Enhanced innate immune response. mednexus.orgfao.org | Activation of the DAF-2/DAF-16 signaling pathway. mednexus.org |
Insulin Secretion Modulation
Brevinin-2 related peptides have been identified as potent modulators of insulin secretion, highlighting their potential for development as treatments for type 2 diabetes. nih.govuaeu.ac.ae The synthetic Brevinin-2-related peptide (B2RP), which shares sequence similarity with the brevinin-2 family but lacks the C-terminal cyclic domain, has been a key focus of this research. nih.gov
In vitro studies using BRIN-BD11 clonal beta-cells demonstrated that B2RP significantly stimulates insulin release. nih.govuaeu.ac.ae This stimulation occurred without causing damage to the cells, as indicated by the lack of release of the cytosolic enzyme lactate (B86563) dehydrogenase. nih.gov The insulin-releasing activity of B2RP was concentration-dependent, with a 148% increase over the basal rate at a concentration of 1 µM and a maximum response of 222% at 3 µM. nih.gov
Researchers have also explored enhancing the peptide's function through structural modifications. An analog of B2RP, [D4K]B2RP, was created by substituting an aspartic acid residue with lysine, thereby increasing the peptide's net positive charge while maintaining its amphipathic nature. nih.govuaeu.ac.ae This modification resulted in enhanced insulin-releasing potency at lower concentrations (137% of basal rate at 0.3 µM) without inducing cytotoxicity. nih.gov In vivo studies further substantiated these findings. When administered to mice with diet-induced obesity and insulin resistance, [D4K]B2RP significantly enhanced insulin release and improved glucose tolerance following a glucose challenge. nih.govuaeu.ac.ae
Other peptides from this family, such as brevinin-2GUb, have also been shown to be active in vivo, effectively increasing plasma insulin concentrations and improving glucose tolerance in animal models. researchgate.net The development of non-toxic analogs with more potent insulin-releasing capabilities than their naturally occurring counterparts underscores the therapeutic potential of these peptides. researchgate.net
Table 2: Insulinotropic Effects of Brevinin-2 Related Peptides
| Peptide / Analogue | Model System | Concentration | Key Findings |
|---|---|---|---|
| B2RP | BRIN-BD11 clonal beta-cells | 1 µM | 148% stimulation of insulin release vs. basal rate. nih.gov |
| B2RP | BRIN-BD11 clonal beta-cells | 3 µM | 222% (maximum) stimulation of insulin release vs. basal rate. nih.gov |
| [D4K]B2RP | BRIN-BD11 clonal beta-cells | 0.3 µM | 137% stimulation of insulin release vs. basal rate; enhanced potency. nih.gov |
| [D4K]B2RP | Mice with diet-induced obesity | 100 nmol/kg | Significantly enhanced insulin release and improved glucose tolerance. nih.govuaeu.ac.ae |
Antiviral Activity and Modes of Inhibition
While primarily known for their antimicrobial properties, certain peptides from the brevinin-2 family also possess significant antiviral capabilities. Research into their mechanisms of viral inhibition has revealed direct interaction with and disruption of viral particles.
The peptide brevinin-2GHk (BR2GK), derived from the frog Fejervarya limnocharis, has been shown to be a potent inhibitor of the Zika virus (ZIKV). nih.govmdpi.com Studies indicate that BR2GK acts at multiple points in the viral life cycle. The most significant inhibitory effect was observed during the early stages of infection, suggesting a direct impact on the virus itself. mdpi.com
The primary mode of inhibition involves the disruption of the viral envelope's integrity. nih.gov It is suggested that BR2GK binds directly to the ZIKV envelope (E) protein, leading to the inactivation of the virus. nih.gov In addition to this direct virucidal activity, BR2GK can also penetrate the host cell membrane, which may contribute to its ability to inhibit the middle stages of ZIKV infection after the virus has already entered the cell. nih.govmdpi.com BR2GK was found to block the expression of the ZIKV E protein with an IC₅₀ of 3.408 ± 0.738 μΜ. nih.gov This multi-functional activity makes it a promising lead compound for the development of new anti-ZIKV drugs. nih.gov
While the antiviral properties of the broader brevinin family are still being explored, some studies have noted activity in related peptides. For instance, a linearized derivative of Brevinin-1 demonstrated activity against Herpes Simplex Virus (HSV-1 and HSV-2), indicating that antiviral potential may be a more widespread characteristic of this superfamily of peptides. nih.gov
Table 3: Antiviral Activity of Brevinin-2 Peptides
| Peptide | Target Virus | Mechanism of Inhibition | Key Findings |
|---|---|---|---|
| Brevinin-2GHk (BR2GK) | Zika Virus (ZIKV) | Binds to ZIKV E protein, disrupting viral envelope integrity; Penetrates cell membrane to act at middle stages of infection. nih.govmdpi.com | Inhibits early and middle stages of ZIKV infection; IC₅₀ of 3.408 ± 0.738 μΜ for blocking E protein expression. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Brevinin-2-RA19 peptide precursor |
| Brevinin-2MP |
| Nitric oxide (NO) |
| Tumor necrosis factor-alpha (TNF-α) |
| Interleukin-6 (IL-6) |
| Monocyte chemoattractant protein-1 (MCP-1) |
| Brevinin-2GU |
| Brevinin-2-related peptide (B2RP) |
| B2RP-ERa |
| Interferon-gamma (IFN-γ) |
| Transforming growth factor-beta (TGF-β) |
| Interleukin-4 (IL-4) |
| Interleukin-10 (IL-10) |
| Brevinin-2ISb |
| [D4K]B2RP |
| Brevinin-2GUb |
| Brevinin-2GHk (BR2GK) |
Structure Activity Relationship Sar Studies of Brevinin 2 Peptides Derived from Precursors
Impact of Amino Acid Substitutions on Biological Activity
Altering the amino acid sequence of Brevinin-2 (B1175259) peptides is a key strategy to modulate their activity. Substitutions can enhance antimicrobial efficacy by increasing the peptide's net positive charge, which improves interaction with negatively charged bacterial membranes. nih.gov
For instance, in a study on Brevinin-2GUb, negatively charged amino acids were replaced by lysine (B10760008) (Lys) to create the analogue tB2U-K. This substitution resulted in a peptide with a +4 net charge and increased hydrophobicity and amphipathicity compared to the parent peptide. nih.gov Further substitution of threonine with lysine in the tB2U-6K analogue led to a drastic improvement in activity against bacteria, particularly Gram-negative strains, and conferred the ability to combat clinical isolates and fungi. nih.gov
Conversely, substitutions can also be detrimental to activity. When designing derivatives of Brevinin-2GHk (BR2GK), a Proline¹⁴ substituted analogue failed to fold into a helical conformation, indicating that position 14 is critical for the formation of the α-helix necessary for its antimicrobial action. researchgate.netmdx.ac.ukmdpi.com Subsequent substitutions at this position with Alanine, Lysine, and Arginine further demonstrated the influence of structural changes at this specific site on the peptide's ability to disrupt bacterial and mammalian cell membranes. researchgate.netmdpi.com These modifications aim to redesign peptide structures, for example, by clustering cationic residues to enhance transmembrane ability and reduce cytotoxicity. hilarispublisher.com
| Peptide/Analogue | Modification | Key Outcome | Reference |
|---|---|---|---|
| tB2U-K | Replacement of negatively charged amino acids with Lysine in Brevinin-2GUb. | Increased net charge (+4), hydrophobicity, and amphipathicity. | nih.gov |
| tB2U-6K | Replacement of Threonine with Lysine in a tB2U-K precursor. | Drastically improved activity against bacteria (especially Gram-negative) and fungi. | nih.gov |
| Brevinin-2GHk (Pro¹⁴) Analogue | Substitution with Proline at position 14. | Lost its α-helical conformation and antimicrobial activity. | researchgate.netmdx.ac.ukmdpi.com |
| Brevinin-2GHk Analogues | Substitutions with Ala, Lys, and Arg at position 14. | Revealed the influence of position 14 on membrane disruption potency. | researchgate.netmdpi.com |
Effects of N-terminal Truncations on Antimicrobial and Cytotoxic Potency
Studies have shown that the N-terminal region of Brevinin-2 peptides is primarily responsible for their antimicrobial activity. researchgate.netmdx.ac.uk Consequently, truncating the peptide by removing parts of the C-terminus, such as the "Rana box" domain, can be a highly effective optimization strategy.
The Rana box is a disulfide-bridged cyclic motif at the C-terminus of many Brevinin-2 peptides. mdpi.comnih.gov Research indicates that this domain is often a primary determinant of toxicity rather than a requirement for antimicrobial action. mdpi.comnih.gov For example, removing the Rana box from Brevinin-2OS to create B2OS(1-22)-NH₂ substantially reduced its hemolytic activity while maintaining its bioactivity. mdpi.comresearchgate.netnih.gov Similarly, removing the Rana box from Brevinin-2GUb and adding a C-terminal amidation was shown to be a viable strategy, as this domain has a slight influence on bioactivity, and its removal can even enhance antimicrobial effects. nih.gov
Truncated derivatives of Brevinin-2GHk (BR2GK) also exhibited significantly improved antimicrobial activity and cytotoxicity compared to the parent peptide. researchgate.netmdx.ac.ukmdpi.com These findings suggest that shortening the peptide is a promising optimization approach, with the N-terminal 1-19 amino acids of Brevinin-2GUb identified as the core active fragment. nih.gov However, excessive truncation can be detrimental; shorter peptides derived from tB2U-K, such as 7-tB2U-K and 14-tB2U-K, lost their activity due to the disruption of the hydrophobic face and the inability to form a stable α-helical conformation. mdpi.com
| Peptide/Analogue | Modification | Effect on Antimicrobial Activity | Effect on Cytotoxicity/Hemolysis | Reference |
|---|---|---|---|---|
| B2OS(1-22)-NH₂ | C-terminal truncation (Rana box removal) of Brevinin-2OS. | Maintained bioactivity. | Substantially reduced hemolysis. | mdpi.comresearchgate.netnih.gov |
| Truncated Brevinin-2GHk | N-terminal 25-mer truncates. | Significantly improved. | Low cytotoxicity. | researchgate.netmdx.ac.ukmdpi.com |
| t-Brevinin-2GUb (tB2U) | C-terminal truncation (Rana box removal) of Brevinin-2GUb. | Potentially enhanced. | Not specified. | nih.gov |
| 7-tB2U-K & 14-tB2U-K | N-terminal truncations of a Brevinin-2GUb analogue. | Activity was lost. | Not specified. | mdpi.com |
Role of D-amino Acid Incorporation and Cyclization on Activity and Stability
A significant challenge for peptide-based therapeutics is their susceptibility to degradation by proteases. biorxiv.orgnih.gov To enhance stability, unnatural D-amino acids can be incorporated into the peptide sequence, or the peptide can be cyclized.
Replacing natural L-amino acids with their D-isomers at protease cleavage sites is a facile method to increase peptide stability. tums.ac.ir In a study on Brevinin-2R, a diastereomer analogue (BR-D) containing D-amino acids showed significantly higher stability against trypsin degradation compared to the parent peptide. tums.ac.ir A dual-modification strategy was applied to Brevinin-2OS, where C-terminal truncation was followed by N-terminal D-leucine substitution. mdpi.comresearchgate.net The resulting analogue, [D-Leu²]B2OS(1-22)-NH₂, showed a more than ten-fold improvement in its hemolytic profile (HC₅₀ value) and a greater than 22-fold improvement in its therapeutic index against Gram-positive bacteria. mdpi.comnih.govnih.gov
Cyclization, by linking the N- and C-termini, can also confer resistance to proteases. tums.ac.ir A cyclic analogue of Brevinin-2R (BR-C) demonstrated enhanced stability against trypsin. tums.ac.ir However, these modifications can sometimes come at the cost of reduced antimicrobial potency. Both the D-amino acid and cyclic analogues of Brevinin-2R showed lower antimicrobial activities compared to the native peptide, though they also had no hemolytic activity at high concentrations. tums.ac.irtums.ac.ir This highlights the need to balance stability enhancements with the preservation of biological function. tums.ac.ir
| Peptide/Analogue | Modification | Effect on Stability | Effect on Activity | Reference |
|---|---|---|---|---|
| BR-D (Brevinin-2R diastereomer) | Incorporation of D-amino acids. | Increased stability; 90% residual activity after 4h with trypsin. | Lower antimicrobial activity; no hemolytic activity. | tums.ac.irtums.ac.ir |
| BR-C (Cyclic Brevinin-2R) | Cyclization of the peptide backbone. | Increased stability; 60% residual activity after 4h with trypsin. | Lower antimicrobial activity; no hemolytic activity. | tums.ac.irtums.ac.ir |
| [D-Leu²]B2OS(1-22)-NH₂ | D-leucine substitution in a truncated Brevinin-2OS. | Not specified. | Comparable antimicrobial activity; >10-fold reduction in hemolytic activity. | mdpi.comnih.govnih.gov |
Influence of Amphipathicity, Charge, and Hydrophobicity on Membrane Interactions and Efficacy
The antimicrobial action of Brevinin-2 peptides is fundamentally linked to their physicochemical properties, which govern their interaction with microbial membranes. The key properties are net positive charge, hydrophobicity, and amphipathicity. nih.gov
Charge : Most antimicrobial peptides are cationic. acs.org This positive charge facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, providing selectivity over the more neutral membranes of mammalian cells. nih.govnih.gov Increasing the net positive charge, as seen in lysine-substituted analogues of Brevinin-2GUb, is a key factor for improving antimicrobial activity. nih.gov
Hydrophobicity : This property drives the insertion of the peptide into the lipid bilayer of the cell membrane. tums.ac.ir An increase in hydrophobicity often correlates with stronger antimicrobial and hemolytic activity. tums.ac.irtums.ac.ir However, there appears to be a threshold of hydrophobicity required for membrane insertion, and an imbalance can lead to increased toxicity toward host cells. biorxiv.orgtums.ac.ir
Amphipathicity : This refers to the spatial separation of hydrophobic and hydrophilic residues, which allows the peptide to adopt an amphipathic α-helical structure in a membrane environment. nih.govnih.gov This conformation is crucial for disrupting the membrane, often through pore formation or other destabilizing mechanisms. nih.gov Maintaining a complete hydrophobic face is critical for antimicrobial function, and its disruption through truncation or amino acid substitution can lead to a loss of activity. nih.govmdpi.com
The interplay of these three factors determines the peptide's efficacy and selectivity. For Brevinin-2R and its analogues, the hemolytic activity appeared to correlate with both α-helicity and hydrophobicity. tums.ac.irtums.ac.ir The modifications in analogues of Brevinin-2GUb that increased cationic charge and amphipathicity led to drastically improved antibacterial activity. nih.gov
| Peptide/Analogue | Key Physicochemical Change | Resulting Effect on Bioactivity | Reference |
|---|---|---|---|
| tB2U-K / tB2U-6K | Increased net positive charge and amphipathicity. | Enhanced antimicrobial activity, especially against Gram-negative bacteria. | nih.gov |
| Brevinin-2R | High hydrophobicity and α-helicity. | Potent antimicrobial activity but also higher hemolytic activity compared to its analogues. | tums.ac.irtums.ac.ir |
| 7-tB2U-K / 14-tB2U-K | Damage to the hydrophobic face due to truncation. | Loss of antimicrobial activity. | mdpi.com |
Proteolytic Stability and its Relationship to Structural Modifications
The susceptibility of peptides to degradation by proteases is a major obstacle to their clinical development. biorxiv.orgnih.gov Structural modifications are crucial for improving the stability of Brevinin-2 peptides against enzymes like trypsin.
As discussed previously, the incorporation of D-amino acids is a highly effective strategy. In a stability assay, the native Brevinin-2R peptide's antimicrobial activity was reduced to just 20% of its initial level after a 4-hour incubation with trypsin. tums.ac.irtums.ac.ir In contrast, its diastereomer containing D-amino acids (BR-D) retained 90% of its activity under the same conditions. tums.ac.irtums.ac.ir This demonstrates that the presence of D-amino acids provides significant protection from enzymatic degradation. tums.ac.ir
Similarly, cyclization of the peptide backbone can enhance proteolytic resistance. The cyclic analogue of Brevinin-2R (BR-C) retained 60% of its antimicrobial activity after 4 hours of trypsin treatment, a three-fold improvement over the linear, unmodified peptide. tums.ac.irtums.ac.ir The mechanism behind this increased stability is that the cyclic structure makes it more difficult for proteases to access and cleave the peptide bonds. tums.ac.ir These findings underscore the importance of structural modifications like D-amino acid substitution and cyclization in developing robust Brevinin-2 analogues with improved stability for therapeutic applications. tums.ac.irbiorxiv.org
| Peptide | Modification | Residual Antimicrobial Activity (after 4h with Trypsin) | Reference |
|---|---|---|---|
| Brevinin-2R | None (Native L-amino acid sequence) | 20% | tums.ac.irtums.ac.ir |
| BR-D | D-amino acid incorporation. | 90% | tums.ac.irtums.ac.ir |
| BR-C | Cyclization. | 60% | tums.ac.irtums.ac.ir |
Biotechnological Production Strategies and Engineering of Brevinin 2 Peptides
Recombinant Expression Systems for Brevinin-2 (B1175259) Peptide Production (e.g., E. coli fusion proteins)
The production of AMPs like brevinin-2 peptides can be challenging due to their potential toxicity to host microorganisms and susceptibility to proteolytic degradation. nih.govmdpi.com To overcome these issues, recombinant DNA technology, particularly using Escherichia coli as a host, has become a favored method for large-scale and cost-effective production. nih.goveurofinsdiscovery.com A key strategy is the expression of these peptides as fusion proteins. nih.govbiopharminternational.com
This approach involves genetically linking the peptide to a larger, more stable carrier protein. nih.gov This fusion masks the antimicrobial peptide's lethal effects on the E. coli host and protects it from being broken down by cellular proteases. nih.gov Several carrier proteins have been successfully used for this purpose, including:
Thioredoxin (Trx): The synthetic gene for brevinin-2R was cloned into a pET32a(+) vector, allowing its expression as a Trx fusion protein. nih.govnih.gov This system resulted in the fusion protein accounting for up to 25% of the total cellular proteins. nih.gov Similarly, brevinin-2GU was expressed using the same vector, yielding over 45% of the total cell proteins as the fusion product. nih.gov
Glutathione-S-transferase (GST): GST is another popular fusion partner that often aids in the soluble expression of the target peptide. nih.gov
Small Ubiquitin-like Modifier (SUMO): SUMO fusion technology has been noted for enhancing both the expression and solubility of recombinant proteins. biopharminternational.com
Elastin-Like Recombinamers (ELRs): These polymers can be used as fusion tags, enabling a simplified purification process based on temperature-induced phase transitions. nih.gov
The choice of fusion partner and expression system is crucial and often requires optimization of factors such as the host strain and growth temperature to achieve soluble expression. nih.goveurofinsdiscovery.com
Gene Synthesis and Molecular Cloning Techniques for Optimized Expression
Molecular cloning is fundamental to the recombinant production of brevinin-2 peptides. mdpi.comnih.gov The process typically begins with identifying the cDNA that encodes the peptide precursor from a source, such as a frog skin secretion-derived cDNA library. mdpi.comnih.gov This precursor sequence usually includes a signal peptide, an acidic spacer, and the mature peptide domain. mdpi.comresearchgate.net
Once the gene is synthesized, it is cloned into an expression vector, which is a circular piece of DNA (plasmid) containing the necessary elements for protein expression. nih.govsigmaaldrich.com A common choice for brevinin-2 production is the pET series of vectors, like pET32a(+). nih.govnih.gov These vectors often incorporate elements that facilitate high levels of protein expression and subsequent purification, such as affinity tags. sigmaaldrich.com
Purification Strategies for Recombinantly Produced Peptides
After successful expression of the fusion protein, a multi-step purification process is required to obtain the pure brevinin-2 peptide.
Initial Purification of the Fusion Protein: The most common method for the initial purification of fusion proteins is affinity chromatography. mdpi.com This technique utilizes a specific tag engineered into the fusion protein. For instance, polyhistidine tags (His-tags) are widely used and allow the fusion protein to bind to a resin containing immobilized metal ions, such as nickel (Ni-NTA chromatography). nih.govmdpi.com The bound protein can then be eluted in a highly pure form. Other systems include using amylose (B160209) resin for maltose-binding protein (MBP) fusions or GSH-sepharose for GST fusions. biopharminternational.com
Cleavage of the Fusion Protein: Once the fusion protein is purified, the brevinin-2 peptide must be cleaved from its carrier protein. nih.gov This is achieved by incorporating a specific protease cleavage site in the linker region between the carrier and the peptide. Factor Xa is one such protease used to release the mature brevinin-2GU and brevinin-2R peptides from their Trx fusion partner. nih.govnih.gov
Final Purification of the Peptide: Following cleavage, further purification is necessary to separate the target peptide from the carrier protein and the protease. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful and widely used technique for the final purification of peptides based on their hydrophobicity. nih.govspringernature.com
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It can be effective in separating the small peptide from the much larger, cleaved fusion tag. mdpi.comnih.gov
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is suitable for purifying cationic peptides like brevinins. researchgate.net
The purity and molecular mass of the final peptide product are typically confirmed using techniques like MALDI-TOF mass spectrometry. nih.gov
Rational Design and Engineering of Brevinin-2 Analogs for Enhanced Bioactivities
Rational design involves modifying the amino acid sequence of a peptide to improve its properties, such as increasing antimicrobial potency while decreasing toxicity to mammalian cells. nih.govnih.govscispace.com Key structural parameters that are often manipulated include net positive charge, hydrophobicity, amphipathicity, and helicity. researchgate.netju.edu.jo
Studies on brevinin-2 peptides have revealed several key insights for their engineering:
Importance of the N-terminus: The N-terminal region of brevinin-2 peptides is largely responsible for their antimicrobial activity. nih.govqub.ac.uk Truncated analogs, where parts of the peptide are removed, have shown significantly improved antimicrobial activity compared to the parent peptide. nih.gov
Role of the "Rana Box": The C-terminal Rana box is often not essential for the bioactivity of brevinin-2 peptides. nih.govnih.gov Its removal can even enhance antimicrobial activity in some cases. nih.gov
Net Charge and Amphipathicity: Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic ones like lysine (B10760008) (Lys) or arginine (Arg), generally enhances antimicrobial activity. nih.govnih.govnih.gov For example, substituting aspartic acid at position 4 with lysine in a brevinin-2 related peptide (B2RP) led to a fourfold increase in potency against E. coli. nih.gov However, an excessive increase in charge or hydrophobicity can also lead to higher hemolytic activity. researchgate.netju.edu.jo Therefore, a balance must be struck. ju.edu.jo
The following table summarizes the effects of specific amino acid substitutions on the bioactivity of a brevinin-2 related peptide.
| Original Peptide | Analog (Substitution) | Change in Properties | Impact on Bioactivity | Reference |
| B2RP | [Lys(4)]B2RP | Increased cationicity | 4x increase in potency vs. E. coli, no significant change in hemolytic activity | nih.gov |
| B2RP | [Leu(16)]B2RP / [Ala(16)]B2RP | Increased amphipathicity & hydrophobicity | ~5x increase in hemolytic activity, no increase in antimicrobial potency | nih.gov |
| B2RP | [Lys(18)]B2RP | Increased cationicity & amphipathicity | Decreased antimicrobial potency and hemolytic activity | nih.gov |
| B2RP | [Lys(4), Lys(18)]B2RP | - | Retained activity vs. A. baumannii, very low hemolytic activity | nih.gov |
These studies demonstrate that by rationally modifying the peptide sequence, it is possible to develop analogs with potent activity against multidrug-resistant bacteria and low toxicity, making them promising candidates for further development. nih.gov
Functionalization of Nanostructures with Brevinin-2 Peptides for Targeted Delivery (mechanistic focus)
Functionalizing nanostructures with antimicrobial peptides like brevinin-2 is an emerging strategy to enhance their therapeutic efficacy and target them to sites of infection. researchlakejournals.commdpi.com This approach leverages the unique physicochemical properties of nanomaterials to create novel antimicrobial systems. researchlakejournals.com
Mechanism of Functionalization: The attachment of peptides to nanoparticles can be achieved through several chemical methods. frontiersin.org A common approach is carbodiimide (B86325) chemistry, which facilitates the formation of an amide bond between a carboxyl group on the nanoparticle surface and an amine group on the peptide (e.g., the N-terminus or the side chain of a lysine residue). frontiersin.org For nanoparticles with specific functionalities, like maleic anhydride (B1165640) groups, direct nucleophilic addition by the peptide's amine groups can also be used. frontiersin.org
Mechanistic Advantages of Functionalization:
Targeted Delivery: The high surface-to-volume ratio of nanoparticles allows for the loading of multiple peptide molecules, increasing the local concentration of the antimicrobial agent at the target site. researchlakejournals.com The functionalized nanoparticles can be designed to interact specifically with bacterial membranes. The initial interaction is often electrostatic, where the positively charged peptides on the nanoparticle surface are attracted to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. researchlakejournals.com
Enhanced Membrane Disruption: Once localized at the bacterial surface, the high density of peptides on the nanoparticle facilitates cooperative interactions with the membrane. This enhanced binding can lead to more efficient membrane permeabilization and disruption, which is the primary mode of action for many AMPs. researchlakejournals.com A high transmembrane potential in bacteria can further draw the positively charged peptide-nanoparticle conjugate into the membrane, promoting pore formation. researchlakejournals.com
Improved Stability and Bioavailability: Conjugating peptides to nanoparticles can protect them from proteolytic degradation in the biological environment, thereby increasing their stability and circulation time. researchlakejournals.com
A study involving the conjugation of brevinin-2R with cerium oxide nanoparticles demonstrated strong antioxidant activity, suggesting that such conjugates can possess multifunctional properties. medilam.ac.ir The functionalization of nanoparticles with peptides provides a versatile platform for creating advanced antimicrobial agents with improved targeting and efficacy. rsc.org
Advanced Research Methodologies and Models in Brevinin 2 Peptide Studies
In Vitro Bioassays for Mechanistic Characterization
In vitro bioassays are fundamental for the initial characterization of a peptide's biological activity and mechanism. These assays provide controlled environments to study specific interactions between the peptide and its molecular or cellular targets.
Membrane Permeabilization Assays: A primary mechanism of action for many antimicrobial peptides (AMPs), including Brevinin-2 (B1175259) family members, is the disruption of microbial cell membranes. Assays to measure this activity are crucial. The outer membrane permeability is often assessed using the fluorescent dye 1-N-phenylnapthylamine (NPN), which exhibits increased fluorescence in the hydrophobic environment of a damaged membrane mdpi.com. For cytoplasmic membrane depolarization, the potential-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (diSC3-5) is used; its fluorescence increases as it enters cells with depolarized membranes mdpi.com. Studies on Brevinin-2 peptides have shown they induce rapid, concentration-dependent increases in NPN uptake, indicating swift damage to the outer membrane of bacteria mdpi.com.
Cytokine Profiling: Beyond direct antimicrobial action, Brevinin peptides exhibit immunomodulatory effects. Cytokine profiling assays are used to quantify these activities, particularly the ability to modulate inflammatory responses. These assays often involve challenging immune cells, such as RAW 264.7 macrophages, with an inflammatory stimulus like lipopolysaccharide (LPS) in the presence or absence of the peptide frontiersin.orgnih.gov. The supernatant is then analyzed for pro-inflammatory cytokines. Research has demonstrated that Brevinin-2 peptides can significantly suppress the LPS-induced release of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) frontiersin.orgnih.gov. This anti-inflammatory action is often linked to the peptide's ability to bind and neutralize LPS frontiersin.orgnih.govwakopyrostar.com. For instance, one study on Brevinin-1GHd, a related peptide, determined its binding affinity (Kd) to LPS to be 6.49 ± 5.40 mM frontiersin.org.
| Assay Type | Methodology | Key Findings for Brevinin-2 Family Peptides | References |
|---|---|---|---|
| Outer Membrane Permeabilization | Measurement of 1-N-phenylnapthylamine (NPN) fluorescence increase upon membrane damage. | Rapid, concentration-dependent permeabilization of bacterial outer membranes. | mdpi.com |
| Cytoplasmic Membrane Depolarization | Monitoring of 3,3'-dipropylthiadicarbocyanine iodide (diSC3-5) fluorescence. | Effective depolarization of the inner bacterial membrane. | mdpi.com |
| Cytokine Profiling (Anti-inflammatory) | Quantification of cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages. | Inhibition of pro-inflammatory cytokine and NO production. | frontiersin.orgnih.gov |
| LPS Neutralization | Isothermal Titration Calorimetry (ITC) or similar binding assays. | Direct binding to lipopolysaccharide, preventing its pro-inflammatory effects. | frontiersin.orgnih.gov |
Microscopic Techniques for Visualizing Peptide-Membrane Interactions
Microscopy provides direct visual evidence of the physical effects of Brevinin-2 peptides on microbial cells, corroborating the findings of membrane permeabilization assays.
Confocal Laser Scanning Microscopy (CLSM): This technique is frequently used in conjunction with fluorescent viability stains, such as the LIVE/DEAD BacLight kit. This kit uses two dyes: SYTO 9, which stains all bacterial cells green, and propidium iodide, which only enters cells with compromised membranes and stains them red. CLSM studies on Staphylococcus aureus treated with Brevinin-2 peptides have shown that at concentrations equal to or greater than the minimum inhibitory concentration (MIC), bacterial cells predominantly appear red or orange, confirming that the peptide damages cell membrane integrity tandfonline.com.
Scanning Electron Microscopy (SEM): SEM is employed to observe detailed changes in the surface morphology of bacteria after peptide treatment. Observations have revealed that Brevinin-2 peptides cause significant damage to bacterial cell structures. At active concentrations, treated bacteria exhibit cell membrane damage, swelling, contraction, deformation, and the massive exudation of intracellular contents nih.govresearchgate.net. These dramatic morphological alterations are consistent with a mechanism of action that involves lethal membrane disruption.
Animal Models for In Vivo Evaluation of Mechanistic Effects
While in vitro assays are crucial for initial characterization, in vivo animal models are essential to evaluate the efficacy and mechanism of peptides in a complex biological system.
Caenorhabditis elegans Infection Models: The nematode C. elegans has emerged as a powerful and widely used model for studying host-pathogen interactions and screening for anti-infective agents mdpi.comfao.org. Studies have utilized C. elegans infected with methicillin-resistant Staphylococcus aureus (MRSA) to test the therapeutic potential of Brevinin-2 family peptides. Results from these models show that treatment with specific Brevinin-2 peptides can significantly prolong the lifespan and increase the survival rate of the infected worms mdpi.comfao.orgmednexus.org. For example, a screen of 13 Brevinin-2 peptides found that four—Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa—increased the nematode survival rate to above 60% after 96 hours of infection mdpi.com. These studies also demonstrated that the peptides can enhance the host's innate immune response by upregulating immune-related genes like lys-7 via the DAF-2/DAF-16 signaling pathway mdpi.comfao.orgmednexus.org.
Wax Moth Infection Model: The larvae of the greater wax moth, Galleria mellonella, are another invertebrate model used to assess the in vivo antimicrobial activity of peptides. This model was used to verify the antimicrobial activity of Brevinin-2GUb and its analogues against Escherichia coli nih.gov.
Mouse Models for Anti-inflammatory Effects: To confirm the anti-inflammatory properties observed in vitro, rodent models are employed. The carrageenan-induced paw edema model in mice is a standard and reproducible model of acute inflammation nih.govmdpi.commdpi.com. Following the injection of carrageenan into the paw, there is a measurable increase in paw volume (edema) and infiltration of immune cells, which can be quantified by measuring myeloperoxidase (MPO) activity nih.govresearchgate.net. Studies using this model have shown that administration of Brevinin peptides can significantly relieve paw edema and reduce MPO levels, confirming their potent anti-inflammatory activity in vivo nih.govnih.gov.
| Animal Model | Application | Key Findings and Observations | References |
|---|---|---|---|
| C. elegans Infection Model (MRSA) | Evaluation of in vivo anti-infective efficacy and immunomodulation. | Increased survival rate of infected nematodes; Upregulation of host innate immune genes (e.g., lys-7). | mdpi.comfao.orgmednexus.org |
| Wax Moth (Galleria mellonella) | Verification of in vivo antimicrobial activity. | Demonstrated efficacy against E. coli infections. | nih.gov |
| Mouse Paw Edema Model (Carrageenan-induced) | Assessment of in vivo anti-inflammatory activity. | Significant reduction in paw swelling and myeloperoxidase (MPO) activity. | nih.govnih.gov |
Proteomics and Mass Spectrometry for Peptide Identification and Characterization
The discovery and characterization of novel peptides like Brevinin-2-RA19 from natural sources rely heavily on proteomics techniques, particularly mass spectrometry. The process typically begins with the collection of amphibian skin secretions, followed by the separation of the complex peptide mixture nih.gov.
Purification and Identification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides from the crude secretion nih.govnih.gov. The fractions are collected, and the molecular mass of the purified peptide in each fraction is determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry nih.govnih.govnih.govcreative-proteomics.com. This provides a "peptide fingerprint" that confirms the mass and purity of the synthesized or isolated peptide creative-proteomics.com. This experimental mass is compared against theoretical masses deduced from cDNA cloning, which reveals the precursor sequence and helps to identify the mature peptide nih.govnih.gov. Tandem mass spectrometry (MS/MS) can be further employed to determine the amino acid sequence of the peptide fragments directly creative-proteomics.com.
Bioinformatics and Cheminformatics Tools for Sequence, Structure, and Activity Prediction
In silico tools are indispensable for analyzing peptide sequences, predicting their structure, and forecasting their biological activity, thereby guiding rational peptide design.
Sequence and Physicochemical Analysis: Bioinformatics platforms like NCBI BLAST are used for sequence similarity searches to classify new peptides and identify conserved motifs, such as the characteristic "Rana box" found in many Brevinin-2 peptides pku.edu.cn. Tools such as ProtParam can compute key physicochemical properties from the sequence, including molecular weight, theoretical isoelectric point (pI), net charge, and hydrophobicity, which are critical determinants of antimicrobial and hemolytic activity pku.edu.cn. Multiple sequence alignments, performed with tools like Clustal Omega, help to compare novel sequences with other members of the Brevinin-2 family, highlighting conserved and variable regions pku.edu.cnresearchgate.net.
Structure Prediction: Understanding the three-dimensional (3D) structure of a peptide is crucial for elucidating its mechanism of action. Web servers like I-TASSER and PEP-FOLD are widely used for de novo prediction of peptide secondary and tertiary structures nih.govresearchgate.netuniv-paris-diderot.fruniv-paris-diderot.fr. These tools predict the propensity of the peptide to form structures such as α-helices, which are common in membrane-active peptides nih.gov. For example, computational analysis using I-TASSER has been used to predict the helical content of Brevinin-2 peptides, which is then often confirmed experimentally using techniques like circular dichroism nih.gov. More advanced tools like AlphaFold2 and RoseTTAFold are also available for highly accurate structure prediction rcsb.org.
Future Research Directions and Unexplored Avenues for Brevinin 2 Peptide Precursors
Elucidation of Novel Post-Translational Modifications and their Functional Impact
The journey from a precursor protein to a bioactive peptide is often paved with a series of precise chemical alterations known as post-translational modifications (PTMs). While the disulfide bridge forming the characteristic "Rana box" in Brevinin-2 (B1175259) peptides is well-documented, the full spectrum of PTMs occurring on the precursor molecule remains an area ripe for investigation. frontiersin.orgnih.gov Future research should focus on identifying and characterizing novel PTMs within the entire Brevinin-2 precursor sequence, including the signal peptide and the acidic spacer region.
Advanced mass spectrometry techniques, coupled with sophisticated bioinformatics tools, can be employed to detect and map these modifications. Understanding the nature of these PTMs—be it glycosylation, phosphorylation, acetylation, or other less common modifications—is the first step. The subsequent and more challenging goal will be to elucidate their functional impact. For instance, do certain PTMs influence the precursor's stability, its correct folding, or its transport through the secretory pathway? Do they act as recognition signals for the processing enzymes that ultimately release the mature peptide? Answering these questions will provide a more complete picture of how Brevinin-2 peptides are produced and regulated.
Deeper Understanding of Precursor-to-Mature Peptide Conversion Regulatory Networks
The conversion of the Brevinin-2 precursor into the mature, active peptide is a critical control point in the amphibian's defense system. This process is orchestrated by a complex network of enzymes, and a deeper understanding of this network is a key future research direction. The biosynthetic precursors of amphibian antimicrobial peptides typically share a common structural organization: a highly conserved signal peptide, an acidic intervening region, and the antimicrobial peptide sequence at the C-terminus. nih.gov The enzymes responsible for cleaving the precursor at specific sites to release the mature peptide are largely unknown.
Future studies should aim to identify and characterize these processing enzymes. This could involve biochemical approaches to isolate and identify the proteases from amphibian skin secretions that are capable of cleaving Brevinin-2 precursors. Furthermore, genetic and molecular biology techniques could be used to identify the genes encoding these enzymes. Once identified, the regulation of these enzymes becomes a central question. How is their activity controlled? Are they constitutively active or are they activated only in response to specific stimuli, such as injury or infection? Unraveling these regulatory networks will be crucial for understanding how amphibians rapidly deploy their chemical defenses.
Exploration of Synergistic Actions with Other Host Defense Molecules
Amphibian skin secretion is a complex cocktail of bioactive molecules, and it is unlikely that Brevinin-2 peptides act in isolation. A crucial area for future research is the exploration of synergistic interactions between Brevinin-2 precursors or their processed intermediates and other host defense molecules. These could include other antimicrobial peptides (AMPs), lysozyme, or components of the innate immune system. nih.gov
Studies have already shown that some Brevinin family members, like Brevinin-2CE, can act synergistically with conventional antibiotics against multidrug-resistant bacteria. researchgate.netaminer.cn This suggests that similar synergistic relationships may exist with other endogenous molecules. Investigating these interactions will require the development of sophisticated in vitro and in vivo models. The potential discovery of synergistic combinations could lead to the development of more effective antimicrobial therapies that are less prone to the development of resistance.
Advanced Computational Modeling of Brevinin-2 Precursor Folding and Processing
Computational modeling offers a powerful tool to investigate the dynamic processes of protein folding and processing that are often difficult to study experimentally. acs.orgu-szeged.hu Applying advanced computational methods to the Brevinin-2 precursor is a promising future direction. Molecular dynamics (MD) simulations can be used to predict the three-dimensional structure of the full-length precursor and to simulate its folding pathway. nih.gov
These models can provide insights into how the precursor protein achieves its final conformation and how this structure might influence its subsequent processing. For example, simulations could help to identify key amino acid residues that are critical for proper folding or for recognition by processing enzymes. Furthermore, docking simulations could be used to predict how the precursor interacts with these enzymes, providing a molecular-level view of the cleavage process. Such computational studies can guide experimental work and accelerate our understanding of Brevinin-2 biosynthesis.
Development of Novel Biosynthetic Pathways for Sustainable Production
The natural source of Brevinin-2 peptides is amphibian skin, which poses limitations for their large-scale and sustainable production for potential therapeutic applications. nih.gov A significant area for future research is the development of novel biosynthetic pathways for the production of Brevinin-2 peptides and their precursors. This could involve heterologous expression in microbial systems like E. coli or yeast. nih.gov
While some success has been achieved in expressing Brevinin peptides in E. coli using fusion protein systems, optimizing yields and developing efficient purification strategies remain key challenges. nih.govmdpi.com Future work could focus on engineering the host organisms to improve expression levels and to facilitate the correct folding and post-translational modifications of the precursor. Another exciting avenue is the development of cell-free protein synthesis systems, which could offer greater control over the production process and simplify purification.
Role of Brevinin-2 Precursors in Broader Amphibian Physiological Processes Beyond Defense
While the primary recognized role of Brevinin-2 peptides is in host defense, their precursors may have broader physiological roles in amphibians that are yet to be discovered. researchgate.netnih.gov It is plausible that the precursor molecule, or its various processed fragments, could have functions beyond simply being a source of antimicrobial peptides.
Future research should explore these potential non-defensive roles. For example, do Brevinin-2 precursors or their fragments play a role in wound healing, tissue regeneration, or developmental processes? nih.govresearchgate.net Do they have signaling functions, interacting with cell surface receptors to modulate cellular behavior? Investigating the expression of Brevinin-2 precursor genes in different tissues and at different developmental stages could provide clues to their potential functions. Uncovering these broader physiological roles would significantly expand our understanding of the importance of these molecules in amphibian biology. Some studies have already indicated that peptides from the Brevinin family may have roles in the innate immune system, such as anti-inflammatory activity. nih.gov
Application of Systems Biology and Omics Approaches to Brevinin-2 Peptide Research
The future of research into Brevinin-2 peptide precursors is poised for significant advancement through the integration of systems biology and high-throughput "omics" technologies. These approaches offer a holistic view, moving beyond the study of single peptides to a broader understanding of their genetic regulation, expression, and functional roles within complex biological systems. By systematically analyzing the entire complement of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can uncover novel Brevinin-2 family members, elucidate their mechanisms of action, and rationally design analogues with enhanced therapeutic potential.
Genomics and Bioinformatics: Genomic and bioinformatic approaches are fundamental to expanding the known repertoire of Brevinin-2 peptides and understanding their evolutionary context. The discovery of new antimicrobial peptides (AMPs) has been accelerated by in silico methods that rapidly screen vast amounts of genomic and transcriptomic data. mdpi.com For instance, the analysis of cDNA encoding Brevinin precursors has been instrumental in identifying novel peptides from various frog species, such as Rana pipiens and in the skin secretions of Sylvirana guentheri. nih.govmdpi.com These studies reveal a common architecture for the precursor, typically including a signal peptide, an acidic spacer, and the mature peptide sequence. nih.gov
Future genomic research will likely focus on:
Genome-Wide Prospecting: Systematically sequencing the genomes of diverse amphibian species to create a comprehensive library of Brevinin-2 precursor genes.
Comparative Genomics: Analyzing the similarities and differences in Brevinin-2 gene sequences across various species to understand their evolutionary relationships and identify conserved functional domains. Cladistic analysis based on primary structures has already been used to infer phylogenetic relationships between frog species. nih.gov
Regulatory Element Identification: Pinpointing genomic regulatory elements that control the expression of Brevinin-2 genes, offering insights into how their production is initiated in response to injury or infection.
Transcriptomics: Transcriptomics, the study of the complete set of RNA transcripts, provides a dynamic picture of which genes are actively being expressed at a given time. For Brevinin-2 research, this is crucial for understanding how their production is regulated. The use of techniques like cloning transcripts from skin secretion and analyzing cDNA libraries has been a cornerstone of identifying new Brevinin peptides, including those from Rana esculenta skin and even gastric tissue. mdpi.comnih.govcreighton.edu
Unexplored avenues in transcriptomics include:
Differential Gene Expression Analysis: Using RNA-seq to compare the transcriptomes of amphibian skin or specific tissues under different conditions (e.g., before and after exposure to pathogens). This can reveal the specific triggers for Brevinin-2 precursor transcription.
Tissue-Specific Expression Profiling: Identifying the full range of tissues that express Brevinin-2 peptides. While skin is the primary source, their discovery in the stomach of Rana esculenta suggests they may play protective roles in other mucosal tissues. nih.govcreighton.edu
Host-Pathogen Transcriptomics: Simultaneously analyzing the transcriptomes of both the amphibian host and a challenging pathogen to understand the molecular dialogue and the peptide's impact on microbial gene expression.
Proteomics: Proteomics focuses on the large-scale study of proteins, including their structure, function, and modifications. This is particularly relevant for Brevinin-2 peptides, as the final, active molecule is processed from a larger precursor. Mass spectrometry is a key tool for identifying the exact molecular weight of mature peptides and confirming their sequences. nih.gov
Future proteomic studies can be directed towards:
Characterization of the "Peptidome": Comprehensive analysis of all peptides present in frog skin secretions to identify the full suite of Brevinin-2 isoforms and any post-translational modifications that may affect their activity.
Structural Proteomics: Employing techniques like NMR spectroscopy to determine the three-dimensional structures of Brevinin-2 peptides in membrane-mimicking environments. mdpi.com Understanding their amphipathic α-helical conformation is key to deciphering their membrane-disrupting mechanism. mdpi.com
Interaction Proteomics: Identifying the specific molecular targets of Brevinin-2 peptides on and within bacterial and fungal cells. This moves beyond the general membrane disruption model to find specific protein or lipid interactions that could be exploited for drug development.
Metabolomics: Metabolomics involves the study of small molecules, or metabolites, within cells, tissues, or organisms. In the context of Brevinin-2 research, it can provide insights into the broader physiological effects of these peptides on both the host and the target microbes. For example, some Brevinin family peptides have been shown to stimulate insulin (B600854) release. nih.gov
Future research can leverage metabolomics to:
Elucidate Mechanisms of Action: Analyze the metabolic fingerprints of bacteria treated with Brevinin-2 peptides to understand the specific metabolic pathways that are disrupted, leading to cell death.
Investigate Host Response: Study the metabolic changes in host cells or tissues in response to Brevinin-2 peptide activity to understand their immunomodulatory and other physiological roles, such as wound healing or insulin secretion. nih.gov
Synergistic Effects: Explore how Brevinin-2 peptides interact with conventional antibiotics by studying the combined metabolic impact on multidrug-resistant bacteria.
By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a systems biology approach can generate predictive models of Brevinin-2 peptide function. This holistic understanding will be invaluable for rationally designing new peptide-based therapeutics, optimizing their activity against specific pathogens like Pseudomonas aeruginosa and multidrug-resistant Acinetobacter baumannii, and minimizing undesirable effects like hemolytic activity. nih.govnih.gov
Q & A
Q. What are the key structural features of Brevinin-2-RA19 that contribute to its antimicrobial activity?
Brevinin-2-RA19’s activity is linked to its amphipathic α-helical structure and cationic charge, which enable membrane disruption. Methodologically, circular dichroism (CD) spectroscopy under varying lipid environments can confirm secondary structure, while mutational studies (e.g., substituting lysine/arginine residues) assess charge-dependent interactions. Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria validate functional correlations .
Q. How can researchers ensure the purity and stability of synthetic Brevinin-2-RA19 during storage?
Use reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and trifluoroacetic acid (TFA)-based mobile phases to verify purity (>95%). Stability testing involves storing aliquots at -80°C in lyophilized form and monitoring degradation via mass spectrometry over 6–12 months. Include protease inhibitors for solution-based storage .
Q. What in vitro assays are recommended for evaluating Brevinin-2-RA19’s cytotoxicity to mammalian cells?
Employ the MTT assay on human cell lines (e.g., HEK-293) at varying peptide concentrations (1–100 µM). Pair with hemolysis assays using red blood cells to assess membrane selectivity. Normalize results against positive (e.g., melittin) and negative controls .
Advanced Research Questions
Q. How can contradictory data on Brevinin-2-RA19’s efficacy across bacterial strains be systematically addressed?
Conduct meta-analysis of existing MIC datasets to identify strain-specific resistance patterns (e.g., lipid A modifications in Gram-negative bacteria). Use isothermal titration calorimetry (ITC) to quantify peptide-lipid binding affinities and correlate with membrane composition differences. Validate via genetic knockout models of bacterial membrane proteins .
Q. What experimental strategies optimize the peptide’s bioavailability in in vivo infection models?
Use pegylation or liposomal encapsulation to enhance serum stability. Monitor pharmacokinetics via fluorescent labeling (e.g., FITC) and intravital imaging. Pair with murine subcutaneous infection models, measuring bacterial load reduction and cytokine profiles (ELISA) to assess efficacy versus toxicity .
Q. How can researchers resolve discrepancies in reported mechanisms of action (membrane disruption vs. intracellular targets)?
Combine confocal microscopy (for subcellular localization) with membrane depolarization assays (diSC3-5 probe). Perform transcriptomic analysis (RNA-seq) on treated bacteria to identify gene expression changes linked to oxidative stress or protein synthesis inhibition. Use atomic force microscopy (AFM) to visualize real-time membrane perturbation .
Methodological and Reproducibility Considerations
Q. What statistical frameworks are critical for validating Brevinin-2-RA19’s dose-response relationships?
Apply nonlinear regression models (e.g., log[inhibitor] vs. normalized response) with 95% confidence intervals. Use ANOVA for multi-group comparisons (e.g., mutant vs. wild-type peptide efficacy). Include power analysis to justify sample sizes in animal studies .
Q. How should structural dynamics studies (e.g., NMR, MD simulations) be designed to capture peptide-membrane interactions?
For NMR, use deuterated DMPC/DMPG liposomes and transferred NOESY to detect bound conformations. Molecular dynamics (MD) simulations require lipid bilayer models with explicit solvent (CHARMM36 force field). Validate via experimental bilayer perturbation assays (e.g., calcein leakage) .
Q. What protocols ensure ethical rigor in preclinical testing of Brevinin-2-RA19?
Follow NIH guidelines for animal studies: justify sample sizes, include humane endpoints (e.g., 20% weight loss), and obtain IACUC approval. For ex vivo human tissue assays, procure informed consent and adhere to institutional biosafety protocols .
Data Reporting and Synthesis
Q. How should researchers document synthetic yields and characterization data for reproducibility?
Report stepwise yields (crude, purified) with HPLC chromatograms (retention time, peak area). Include MALDI-TOF spectra (m/z) and amino acid analysis. For novel derivatives, provide elemental analysis or high-resolution mass spectrometry (HRMS) data .
Q. What metrics are essential when comparing Brevinin-2-RA19 to clinical antimicrobials?
Calculate selectivity indices (IC50 mammalian cells / MIC bacteria) and therapeutic indices (LD50 / ED50). Use time-kill kinetics to differentiate bactericidal vs. bacteriostatic effects. Cross-reference with Clinical and Laboratory Standards Institute (CLSI) breakpoints .
Emerging Research Frontiers
Q. Can computational tools predict Brevinin-2-RA19 derivatives with enhanced therapeutic profiles?
Use machine learning (e.g., Random Forest classifiers) trained on peptide sequence-activity datasets. Validate top candidates via SPOT synthesis and high-throughput screening. Incorporate molecular docking (e.g., AutoDock Vina) to prioritize interactions with bacterial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
